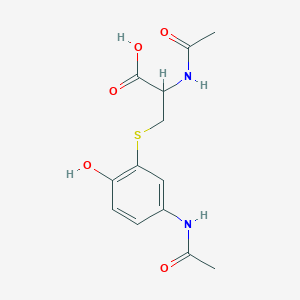

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

Description

Properties

IUPAC Name |

2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPRQNKJGQEICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60603-13-6 | |

| Record name | N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .

Industrial Production Methods

Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:

Conjugation with Glutathione: This is the initial step where NAPQI reacts with glutathione.

Acetylation: The final step where acetaminophen cysteine is acetylated to form acetaminophen mercapturate.

Common Reagents and Conditions

Glutathione: Used in the conjugation reaction with NAPQI.

Acetyl Coenzyme A: Used in the acetylation of acetaminophen cysteine to form acetaminophen mercapturate.

Major Products Formed

Acetaminophen Mercapturate: The final product formed through the metabolic pathway of acetaminophen.

Scientific Research Applications

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine is a chemical compound with potential applications in laboratory research . Information regarding its applications is limited, but based on the available data, it is primarily used for research purposes rather than as a drug or household item .

Basic Information

- Chemical Description this compound is a cysteine derivative, an organic sulfide, a member of phenols, and a member of acetamides .

- Formula and Weight The molecular formula is C13H16N2O5S, with a molecular weight of 312.3415 .

Safety and Hazards

- GHS Classification According to GHS (Globally Harmonized System) classifications, it falls under Acute Toxicity Category 4 (oral) and Skin Corrosion/Irritation Category 2 .

- Hazard Statements The compound may be harmful if swallowed (H302) and may cause skin irritation (H315) .

- Precautionary Statements Includes instructions for first aid, such as rinsing mouth if swallowed, washing skin with water if contact occurs, and rinsing eyes with water for several minutes if eye contact occurs .

First Aid Measures

- Inhalation If inhaled, move the person to fresh air and ensure they are comfortable for breathing .

- Skin Contact Take off contaminated clothing and wash the affected area with soap and plenty of water; seek medical attention immediately .

- Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician; continue rinsing during transport to hospital .

- Ingestion Do not induce vomiting; rinse mouth with water and consult a physician .

Potential Applications

While specific applications of this compound are not detailed in the provided documents, the related compound N-acetylcysteine (NAC) has several known uses that provide a context. NAC, a precursor to glutathione, is used for various medical purposes .

- Acetaminophen (Tylenol) Poisoning: Prescription NAC is used to treat acetaminophen poisoning by binding to the poisonous forms of acetaminophen in the liver .

- Lung Conditions: NAC is commonly used for cough and other lung conditions. It can be inhaled to treat collapsed lungs caused by mucus blockage and to prepare individuals for diagnostic lung tests .

- Kidney Problems: Oral NAC may help prevent kidney problems caused by dyes used during X-ray exams, particularly in individuals with poor kidney function .

- Cardiovascular Health: Oral NAC may reduce homocysteine levels (a risk factor for heart disease) and lipoprotein(a) levels in people with high levels of this blood fat .

- Dermatology: NAC has been explored for dermatological purposes, showing potential in treating conditions such as toxic epidermal necrolysis and systemic sclerosis . It can act by detoxifying reactive oxygen species and has been used to reduce digital ulcers and attacks of Raynaud's phenomenon .

- Systemic Lupus Erythematosus: Oral NAC has improved fatigue and disease activity in patients with systemic lupus erythematosus .

Metabolite Identification

- S-(2,5-Dihydroxyphenyl)-cysteine and S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine have been identified as urinary metabolites of acetaminophen in mice . These are cysteine and N-acetyl-cysteine adducts of hydroquinone.

Research Use

Mechanism of Action

The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .

Comparison with Similar Compounds

Structural Analogues of Acetanilide Metabolites

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position: The 5-acetamido-2-hydroxyphenyl group in the target compound confers distinct electronic and steric properties compared to the 3-acetamido isomer.

- Stereochemistry : The DL-form (racemic mixture) differs from the L-isomer () in metabolic processing. The L-form is likely more biocompatible due to natural prevalence in biological systems .

Functional Analogues: Cysteine Derivatives

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Functional Groups: The target compound’s hydroxyl and acetamido groups contrast with SNAC’s nitroso group, leading to divergent reactivity. SNAC serves as a nitric oxide donor with distinct spectrophotometric properties (λmax ~340 nm) , while the target compound is linked to detoxification.

- Metabolic Pathways : Unlike NAC, which directly scavenges reactive oxygen species, the target compound is a downstream metabolite formed via acetanilide biotransformation .

Biological Activity

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine, also known as acetaminophen mercapturate, is a significant metabolite of acetaminophen (paracetamol). This compound plays a crucial role in the detoxification processes within the liver and serves as a biomarker for acetaminophen exposure. Its biological activity is primarily associated with its antioxidant properties and its ability to mitigate liver toxicity caused by acetaminophen overdose. This article delves into the biological activities, mechanisms of action, and relevant research findings concerning this compound.

- IUPAC Name : 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid

- Molecular Formula : C13H16N2O5S

- Molecular Weight : 312.34 g/mol

- CAS Number : 60603-13-6

Structure

The structure of this compound includes an acetaminophen moiety linked to N-acetylcysteine through a sulfur atom, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O5S |

| Molecular Weight | 312.34 g/mol |

| CAS Number | 60603-13-6 |

This compound functions primarily through the following mechanisms:

- Detoxification : It is formed from the conjugation of acetaminophen with glutathione, neutralizing the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can cause hepatotoxicity.

- Antioxidant Activity : The compound exhibits high antioxidant activity, increasing levels of liver glutathione and enhancing the activity of glutathione-S-transferase, an enzyme that aids in detoxification processes .

- Protection Against Oxidative Stress : By reducing oxidative stress in hepatic tissues, it protects against cellular damage and promotes cell survival.

Case Studies and Research Findings

- Toxicology Studies : Research has shown that this compound serves as a biomarker for assessing acetaminophen overdose severity and liver function. A study demonstrated that patients with elevated levels of this compound had a higher likelihood of liver injury following acetaminophen overdose .

- Pharmacokinetics : In pharmacokinetic studies, this compound has been used to understand the absorption, distribution, metabolism, and excretion of acetaminophen. Its formation and clearance rates were found to correlate with liver health parameters.

- Clinical Applications : Its potential use in therapeutic settings is being explored, particularly in conditions involving oxidative stress and liver damage. For instance, studies have indicated that administering N-acetylcysteine can enhance the detoxification process during acetaminophen poisoning .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Acetaminophen Glucuronide | Glucuronidation; less toxic than NAPQI | Major metabolite; less harmful |

| Acetaminophen Sulfate | Sulfation; neutralizes toxicity | Another detox pathway |

| Acetaminophen Cysteine | Intermediate in mercapturate formation | Direct precursor to S-(5-Acetamido...) |

Q & A

Basic: What analytical methods are recommended for detecting and quantifying S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine in biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting cysteine conjugates. For quantification, stable isotope-labeled analogs (e.g., deuterated derivatives) should be used as internal standards to correct for matrix effects and ionization variability . Reverse-phase HPLC with UV detection (e.g., at 254 nm) is an alternative for preliminary screening, but it requires derivatization (e.g., with dansyl chloride) to enhance detectability. Method validation should include recovery rates, limit of detection (LOD), and intra-/inter-day precision using spiked biological matrices (urine, plasma) .

Basic: How can researchers ensure the stability of this compound during storage and handling?

Answer:

The compound is prone to oxidation and hydrolysis due to its thioether and acetamide groups. Store lyophilized samples at -80°C under inert gas (argon or nitrogen) to prevent degradation. For working solutions, use acidic buffers (pH 3–4) to stabilize the thioether bond and avoid prolonged exposure to light. Confirm stability via periodic LC-MS analysis of control samples stored under identical conditions .

Advanced: What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Answer:

Discrepancies often arise from species-specific metabolism or assay conditions. To address this:

- Conduct comparative studies using liver microsomes/S9 fractions from multiple species (rat, human, mouse) to identify interspecies differences in epoxide intermediate formation .

- Employ isotopic labeling (e.g., ¹⁴C-acetanilide) to trace metabolite formation pathways in vivo and in vitro.

- Use knockout cell lines (e.g., CYP450-deficient models) to isolate enzymatic contributions to epoxidation and conjugation .

Advanced: How should researchers design in vitro experiments to differentiate between Phase I and Phase II metabolism of this compound?

Answer:

- Phase I (Oxidation): Incubate the compound with NADPH-fortified liver microsomes to assess CYP450-mediated epoxidation. Monitor for intermediates like 5-acetamido-2-hydroxyphenyl epoxide using high-resolution MS .

- Phase II (Conjugation): Use cytosol fractions supplemented with acetyl-CoA or glutathione to evaluate N-acetylation or glutathione-S-transferase activity. Inhibitors (e.g., pentachlorophenol for sulfotransferases) can confirm enzymatic specificity .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

Answer:

- Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values for cytotoxicity assays.

- For categorical data (e.g., histopathology scores), apply Mann-Whitney U tests or Kruskal-Wallis ANOVA with Dunn’s post hoc correction. Avoid Fisher’s LSD due to inflated Type I error rates .

- Include covariance analysis (ANCOVA) to adjust for confounding variables like animal weight or baseline enzyme activity .

Advanced: What mechanistic hypotheses explain the dual detection of this compound and its 3-acetamidophenyl analog in rat urine?

Answer:

The dual metabolites likely arise from epoxide ring-opening regioselectivity . The 5-acetamido-2-hydroxyphenyl isomer forms via nucleophilic attack at the less sterically hindered position of the epoxide intermediate, while the 3-acetamidophenyl analog results from alternative ring-opening pathways. Computational modeling (DFT or MD simulations) can predict preferred attack sites, validated by synthesizing and testing epoxide analogs .

Basic: What are the critical parameters for synthesizing this compound in vitro?

Answer:

- Start with acetanilide as the precursor. Use CYP450 isoforms (e.g., CYP2E1) to generate the epoxide intermediate in a microsomal system.

- Optimize pH (7.4) and temperature (37°C) to maximize epoxidation efficiency.

- Add L-cysteine or N-acetylcysteine to the reaction mixture to facilitate nucleophilic addition to the epoxide. Purify the product via preparative HPLC with a C18 column .

Advanced: How can researchers validate the biological relevance of this compound in human metabolic studies if it is primarily a rodent metabolite?

Answer:

- Perform cross-species comparisons using human hepatocytes or induced pluripotent stem cell (iPSC)-derived liver organoids to assess metabolite formation.

- Analyze human urine samples from populations exposed to acetanilide derivatives (e.g., pharmaceutical studies) via targeted LC-MS/MS.

- Use genotoxic endpoints (e.g., Comet assay) to evaluate if the compound’s epoxide precursor causes DNA adducts in human cell lines, linking metabolite presence to functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.